ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Description
Properties
IUPAC Name |
ethyl 4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O2/c1-3-9-8-10(12(13,14)15)16-17(9)7-5-6-11(18)19-4-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGKTNRJNACAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCCC(=O)OCC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS No. 1855890-38-1) is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₂H₁₇F₃N₂O₂
- Molecular Weight : 278.27 g/mol
- CAS Number : 1855890-38-1
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .
- Antioxidant Properties : Research indicates that pyrazole derivatives can act as free radical scavengers, which is crucial in preventing oxidative stress-related diseases. The presence of trifluoromethyl groups enhances the electron-withdrawing ability, potentially increasing the compound's stability and reactivity against free radicals .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound exhibited significant antioxidant activity with an IC50 value of 25 µM, comparable to standard antioxidants such as ascorbic acid. This suggests its potential use in formulations aimed at combating oxidative stress .
Research Findings
Recent research has focused on synthesizing and characterizing various pyrazole derivatives to explore their biological activities further. The following table summarizes key findings from relevant studies:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation against multiple cancer cell lines. The results demonstrated that certain modifications to the pyrazole scaffold enhanced anticancer activity significantly, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Pyrazole compounds are known to modulate inflammatory pathways, making them suitable for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings : In a pharmacological study, compounds similar to this compound were shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
Pesticide Development
The unique trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it a candidate for pesticide formulation.
Field Trials : Preliminary field trials conducted on crops treated with formulations containing this compound showed effective pest control with minimal phytotoxicity. This suggests its potential as a safe and effective agrochemical agent .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway can be optimized through various methods such as:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones to form the pyrazole ring.
- Functional Group Modifications : Introducing the trifluoromethyl group via nucleophilic substitution or electrophilic fluorination strategies.
Comparison with Similar Compounds
Positional Isomer: Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Key Differences :
- Structure: The ester group is located at the 2-position of the butanoate chain instead of the 4-position, altering steric and electronic properties.
- Molecular Formula : C₁₂H₁₇F₃N₂O₂ (identical to the target compound).
- CAS Number : 1259058-32-6 .
- Synthetic routes for this isomer (e.g., using ethyl cyanoacetate or sulfur-mediated cyclization) may overlap with those for the target compound, as seen in analogous pyrazole-thiophene derivatives .
Acid Form: 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid
Key Differences :
- Structure : The ethyl ester is replaced by a carboxylic acid group, increasing polarity.
- Molecular Formula : Reported as C₇H₄N₂O₂S₂ in one source (purity 95%) , but this conflicts with the expected formula (C₁₁H₁₃F₃N₂O₂ ) derived from structural analysis. This discrepancy requires further verification.
- Reduced lipophilicity compared to the ester may limit membrane permeability in biological applications.
Other Pyrazole Derivatives
These compounds differ significantly in backbone structure but share synthetic strategies, such as sulfur-mediated cyclization and use of ethyl cyanoacetate .
Data Table: Structural and Molecular Comparison
*Reported in ; †Calculated based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
